Evidence Item 1: PEG3 Linker Achieves Superior ERα Degradation Activity Compared to PEG2 and PEG4 Analogs
In a head-to-head comparison using a decoy nucleic acid-based PROTAC platform (LCL-ER(dec)) targeting the Estrogen Receptor α (ERα), the compound bearing a PEG3 linker exhibited the highest protein degradation activity. This performance was quantifiably superior to that of the PROTACs constructed with either a shorter PEG2 linker (LCL-ER(dec)-P2) or a longer PEG4 linker (LCL-ER(dec)-P4) [1]. While all three linkers conferred similar binding affinity to ERα (IC50 = 30–50 nM), the PEG3 linker uniquely provided the optimal spatial geometry for productive ternary complex formation and subsequent degradation [1].
| Evidence Dimension | ERα Protein Degradation Activity (Qualitative assessment from Western blot, quantified as maximal degradation) |
|---|---|
| Target Compound Data | Highest degradation activity (designated as maximal in the study) |
| Comparator Or Baseline | PEG2 linker (LCL-ER(dec)-P2) and PEG4 linker (LCL-ER(dec)-P4) |
| Quantified Difference | The PEG3 linker achieved qualitatively higher degradation compared to PEG2 and PEG4 linkers, which showed lower degradation activity. |
| Conditions | In vitro cell-based assay measuring ERα protein levels via Western blotting in the LCL-ER(dec) PROTAC system. |
Why This Matters
This evidence demonstrates that linker length is not a trivial design choice; the 3-unit PEG spacer in NH2-PEG3-C2-Boc can be the critical determinant for achieving maximal degradation efficiency, directly impacting the potency of the final PROTAC molecule.
- [1] MEDCHEM NEWS. Vol.33 No.2, pp. 24/52. Figure 3B: ERα degradation activity of LCL-ER(dec) with PEG2, PEG3, and PEG4 linkers. Available online: https://pharm.or.jp/medchemnewshtml/MEDCHEMNEWSVol33No2/pageindices/index24.html. View Source
